molecular formula C5H10ClNO B1583802 2-Chloro-N-isopropylacetamide CAS No. 2895-21-8

2-Chloro-N-isopropylacetamide

Cat. No.: B1583802
CAS No.: 2895-21-8
M. Wt: 135.59 g/mol
InChI Key: GYPNJSBBOATUPK-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropylacetamide is an organic compound with the molecular formula C5H10ClNO. It is a derivative of acetamide, where the hydrogen atom in the amide group is replaced by an isopropyl group, and a chlorine atom is attached to the carbon adjacent to the amide group. This compound is known for its applications in various chemical reactions and industrial processes.

Mechanism of Action

Mode of Action

It’s known that the compound undergoes microbial degradation , which suggests that it might interact with certain enzymes or proteins in microorganisms. More studies are required to elucidate the precise interactions and changes resulting from the compound’s action.

Biochemical Pathways

2-Chloro-N-isopropylacetamide is involved in microbial degradation pathways . It’s transformed into different intermediates through enzymatic reactions

Result of Action

It’s known that the compound undergoes microbial degradation

Biochemical Analysis

Biochemical Properties

2-Chloro-N-isopropylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins. The nature of these interactions often involves the inhibition of enzyme activity, leading to changes in protein degradation pathways. This compound can also bind to specific proteins, altering their function and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain signaling pathways, leading to reduced cell proliferation and altered gene expression patterns. Additionally, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, resulting in changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These temporal effects are crucial for understanding the long-term impact of this compound in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes in enzyme activity and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For example, it can inhibit enzymes involved in the breakdown of amino acids, leading to changes in metabolic flux and metabolite levels. Understanding these interactions is important for elucidating the role of this compound in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of this compound within different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-isopropylacetamide typically involves the reaction of N-isopropylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, which acts as an acid-binding agent. The reaction conditions are generally mild, and the process is straightforward, making it suitable for both laboratory and industrial-scale production .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route. The process involves the use of large-scale reactors where N-isopropylamine and chloroacetyl chloride are reacted in the presence of triethylamine. The reaction mixture is then subjected to purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-isopropylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-N-isopropylacetamide has several applications in scientific research, including:

Comparison with Similar Compounds

    2-Chloro-N-phenylacetamide: Another derivative of acetamide with a phenyl group instead of an isopropyl group.

    N-isopropylacetamide: Lacks the chlorine atom but shares the isopropyl substitution on the amide group.

    Chloroacetamide: Similar structure but without the isopropyl group

Uniqueness: 2-Chloro-N-isopropylacetamide is unique due to the presence of both the chlorine atom and the isopropyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

2-chloro-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPNJSBBOATUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183145
Record name 2-Chloro-N-(1-methylethyl)acetamide
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Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2895-21-8
Record name 2-Chloro-N-(1-methylethyl)acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(1-methylethyl)acetamide
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Record name 2895-21-8
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Record name 2-Chloro-N-(1-methylethyl)acetamide
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Record name 2-chloro-N-(1-methylethyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-chloro-N-isopropylacetamide in the degradation of propachlor by soil bacteria?

A1: this compound is a key intermediate metabolite in the breakdown of propachlor by specific soil bacteria. The research demonstrates that a bacterial strain identified as DAK3, potentially belonging to the genus Moraxella, can degrade propachlor into this compound []. This metabolite then serves as a substrate for another bacterial strain, MAB2, potentially belonging to the genus Xanthobacter, further degrading it []. This two-step process highlights the synergistic relationship between different microbial species in the complete mineralization of propachlor in the environment.

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